Home > Products > Screening Compounds P35401 > (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid
(1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid - 915283-63-5

(1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid

Catalog Number: EVT-12031958
CAS Number: 915283-63-5
Molecular Formula: C7H13BN2O4
Molecular Weight: 200.00 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid is a specialized boronic acid derivative that incorporates a pyrrolidine ring and a formamidoacetyl group. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly in targeting specific biological pathways.

Source

The compound can be synthesized through various chemical reactions involving boronic acid derivatives and pyrrolidine-based precursors. Detailed methodologies for synthesis are explored in the literature, highlighting its relevance in pharmaceutical applications.

Classification

This compound falls under the category of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic moiety. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds.

Synthesis Analysis

Methods

The synthesis of (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid can be approached through several methods:

  1. Borylation of Pyrrolidine Derivatives: Utilizing boron reagents such as trialkylborates or diboron compounds to introduce the boron functionality onto pyrrolidine derivatives.
  2. Palladium-Catalyzed Cross-Coupling Reactions: This method involves the coupling of halogenated pyrrolidine derivatives with boron reagents, facilitating the formation of the desired product.
  3. Directed Ortho-Metalation: This technique employs metalation followed by borylation, allowing for regioselective introduction of the boronic acid group onto aromatic or heteroaromatic systems .

Technical Details

The reaction conditions typically require inert atmospheres (e.g., nitrogen or argon) and may involve solvents like tetrahydrofuran or toluene under controlled temperatures to optimize yields and minimize side reactions.

Molecular Structure Analysis

Structure

The molecular structure of (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid can be represented as follows:

  • Molecular Formula: C₉H₁₃BN₂O₂
  • Molecular Weight: 192.02 g/mol

The compound features a pyrrolidine ring linked to a formamidoacetyl group and a boronic acid moiety, which contributes to its reactivity and biological activity.

Data

The compound's structural properties include:

Chemical Reactions Analysis

Reactions

(1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid participates in several chemical reactions, including:

  1. Suzuki Coupling Reactions: This reaction allows for the formation of biaryl compounds, utilizing this boronic acid as a coupling partner.
  2. Nucleophilic Substitution Reactions: The presence of the boron atom makes it susceptible to nucleophilic attack, facilitating further functionalization.
  3. Acid-Base Reactions: The boronic acid group can undergo protonation/deprotonation, influencing its reactivity in various conditions.

Technical Details

These reactions often require specific catalysts (like palladium) and bases (such as potassium carbonate) to proceed efficiently, and they are typically conducted under controlled conditions to maximize yields.

Mechanism of Action

Process

The mechanism of action for (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid primarily involves its ability to form reversible covalent bonds with diols or other nucleophiles due to the electrophilic nature of the boron atom. This property is crucial for its role in biochemical applications, particularly in enzyme inhibition and drug design.

Data

Studies have shown that compounds similar to this one exhibit selective inhibition against fibroblast activation protein, highlighting their potential therapeutic roles .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Generally soluble in organic solvents; solubility in water may vary based on pH and other conditions.

Chemical Properties

  • Reactivity: The boronic acid moiety is reactive towards nucleophiles, making it useful in various synthetic applications.
  • Stability: Stability can be affected by moisture and air; thus, it is often stored under inert conditions.
Applications

(1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid has several scientific uses:

  1. Drug Development: Its structure allows it to act as a scaffold for designing inhibitors targeting specific enzymes involved in disease pathways.
  2. Bioconjugation: The ability to form stable complexes with biomolecules makes it valuable for bioconjugation techniques.
  3. Synthetic Chemistry: Utilized as a building block in organic synthesis, particularly in constructing complex molecular architectures.
Introduction to Boronic Acid-Containing Protease Inhibitors

Fibroblast Activation Protein (FAP) as an Oncological Target

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease exhibiting both dipeptidyl peptidase and endopeptidase activities. This dual catalytic functionality positions FAP as a compelling target in oncology due to its selective overexpression in cancer-associated fibroblasts (CAFs) of >90% human epithelial carcinomas, including breast, lung, colorectal, and ovarian malignancies [2] [6]. Unlike many tumor targets, FAP demonstrates minimal expression in healthy adult tissues, creating a significant therapeutic window for targeted interventions [6] [9]. The enzyme's biological role extends beyond extracellular matrix remodeling; it actively promotes tumor invasion and immune evasion through mechanisms involving suppression of antitumor immune responses mediated by TNF-α and IFN-γ [9].

Table 1: FAP Expression Profile in Human Cancers

Cancer TypeExpression LevelLocalizationClinical Significance
Breast CarcinomaHigh (≥90% cases)Stromal fibroblastsCorrelates with metastasis
Colorectal CancerHighCAFsAssociated with advanced stage
Non-Small Cell Lung CancerModerate-HighTumor stromaPredicts treatment resistance
Ovarian CarcinomaHighPeritoneal implantsLinks to ascites formation
Normal TissuesNegligibleHealing wounds onlyMinimal background expression

The pathological relevance of FAP is further evidenced by preclinical studies demonstrating that FAP knockout mice exhibit significantly slower tumor growth, while FAP-transfected tumors display accelerated progression [9]. This functional validation, combined with its restricted expression pattern, has catalyzed extensive drug discovery efforts targeting FAP's catalytic site with small molecule inhibitors, antibodies, and radiopharmaceutical agents [2].

Structural Evolution of Boronated Proline Derivatives in Medicinal Chemistry

The development of boronic acid-containing protease inhibitors represents a paradigm shift in enzyme targeting strategies. Early boron-based drugs like the proteasome inhibitor bortezomib (approved 2003) established the pharmacological validity of boronic acid warheads in clinical oncology [3]. Subsequent innovations exploited boron's unique electronic properties – particularly its vacant p-orbital that accepts electrons to form reversible covalent bonds with catalytic serine residues in hydrolase enzymes [3] [7].

The structural progression toward (1-(2-formamidoacetyl)pyrrolidin-2-yl)boronic acid derivatives began with simple N-acetyl-boroPro scaffolds that demonstrated moderate FAP affinity but limited selectivity [9]. Critical advancements emerged through P2 position optimization, where researchers discovered that substituting glycine with D-alanine significantly enhanced FAP specificity while maintaining potency [9]. This discovery culminated in the development of N-(pyridine-4-carbonyl)-D-Ala-boroPro (ARI-3099), exhibiting nanomolar FAP inhibition (IC₅₀ = 36 ± 4.8 nM) and unprecedented selectivity (>350-fold over PREP and negligible activity against DPPs) [9].

Table 2: Evolution of Boronated Proline Derivatives for FAP Inhibition

GenerationRepresentative StructureFAP IC₅₀ (nM)Selectivity Advances
First-GenN-Acetyl-Gly-boroPro23Limited selectivity
Second-GenN-(Benzoyl)-D-Ala-boroPro54 ± 2.9Moderate PREP selectivity
Third-GenN-(Quinolinoyl)-D-Ala-boroPro6.4 ± 1.4Enhanced FAP/PREP ratio
OptimizedN-(Pyridine-4-carbonyl)-D-Ala-boroPro36 ± 4.8>350-fold FAP selectivity

The contemporary structural motif exemplified by (1-(2-formamidoacetyl)pyrrolidin-2-yl)boronic acid incorporates three critical domains: (1) The boronated proline moiety serving as the catalytic serine trap; (2) The P2 amino acid position (commonly D-alanine) determining enzyme selectivity; and (3) The N-terminal capping group (formamidoacetyl in this case) that occupies substrate recognition pockets [6] [9]. This scaffold has demonstrated remarkable versatility, enabling conjugation to chelating agents (e.g., DOTA for radiopharmaceuticals), fluorophores, and therapeutic payloads without compromising target engagement [2] [6].

Role of Boronic Acid Warheads in Transition State Analogue Design

Boronic acid inhibitors function as transition state mimics by exploiting boron's unique ability to adopt sp³ hybridization when covalently bound to the catalytic serine residue of proteases. This transformation creates a tetrahedral boron intermediate that closely resembles the high-energy intermediate formed during peptide bond hydrolysis [4] [7] [9]. Unlike irreversible inhibitors, the reversible nature of the boron-serine bond allows sustained enzyme inhibition without permanent enzyme destruction, making it ideal for therapeutic applications requiring temporal control [7].

The electrophilic character of the boron atom enables formation of dative covalent bonds with exceptional kinetic and thermodynamic stability. For FAP inhibition, the boronic acid warhead forms a ternary complex with the catalytic serine (Ser624 in human FAP) and adjacent histidine residue, effectively locking the active site in a conformation that prevents substrate access [9]. This mechanism is quantitatively superior to non-covalent inhibitors, as evidenced by the significantly lower dissociation constants (Kd values) observed for boronic acid inhibitors compared to conventional competitive inhibitors [7].

Table 3: Kinetic Parameters of Boronic Acid vs. Non-Boron FAP Inhibitors

Inhibitor ClassRepresentative CompoundMechanismFAP IC₅₀ (nM)Residence Time
Boronic AcidN-(Pyridine-4-carbonyl)-D-Ala-boroProReversible covalent36 ± 4.8Hours
CyanopyrrolidineN-(4-Quinolinoyl)-Gly-(2-cyanopyrrolidine)Reversible covalent10.3 ± 0.4Minutes
Peptide-basedFAP-2286 (cyclic peptide)Non-covalent0.8Hours
Small MoleculeUAMC1110Non-covalent27Minutes

Comparative studies demonstrate that boronic acid transition state analogs exhibit 100-fold greater potency than analogous aldehyde-based inhibitors and maintain activity across a broader pH spectrum [4]. This stability profile is particularly advantageous for in vivo applications where physiological pH variations occur. Additionally, the morphing capability of boronic acids – their ability to interconvert between trigonal planar and tetrahedral configurations – enables inhibition of structurally diverse enzymes including serine proteases, metalloproteases, and β-lactamases [7]. This adaptability is currently being exploited in next-generation dual-action inhibitors targeting both serine hydrolases and metalloenzymes through incorporation of thiol groups adjacent to the boronic acid moiety [10].

The remarkable success of boronic acid warheads extends beyond oncology to antimicrobial applications. Vaborbactam, an FDA-approved cyclic boronate β-lactamase inhibitor, demonstrates how boron's transition state mimicry capacity can overcome antibiotic resistance in Gram-negative bacteria [3] [7]. Similarly, advanced boronic acid transition state inhibitors (BATSIs) like S02030 exhibit broad-spectrum activity against class A β-lactamases (k₂/K = 1.2 ± 0.2 × 10⁴ M⁻¹s⁻¹ for KPC-2) through optimized interactions with conserved active site residues [4]. These developments validate the boronic acid pharmacophore as a versatile platform for addressing diverse therapeutic challenges requiring precision enzyme inhibition.

Properties

CAS Number

915283-63-5

Product Name

(1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid

IUPAC Name

[1-(2-formamidoacetyl)pyrrolidin-2-yl]boronic acid

Molecular Formula

C7H13BN2O4

Molecular Weight

200.00 g/mol

InChI

InChI=1S/C7H13BN2O4/c11-5-9-4-7(12)10-3-1-2-6(10)8(13)14/h5-6,13-14H,1-4H2,(H,9,11)

InChI Key

BJZRTWVAQJJJKJ-UHFFFAOYSA-N

Canonical SMILES

B(C1CCCN1C(=O)CNC=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.